Prenylpiperitol

Descripción

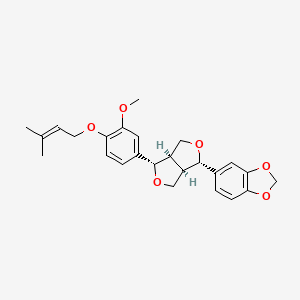

Prenylpiperitol (CAS: 157659-20-6; molecular formula: C₂₅H₂₈O₆) is a tetrahydrofuran lignan characterized by a prenyl group attached to a piperitol backbone . It is isolated from plants in the Zanthoxylum genus, such as Zanthoxylum petiolare and Zanthoxylum nitidum . Structurally, it belongs to the class of prenylated lignans, which are noted for their bioactive properties. This compound is used as a reference standard in phytochemical research and has been studied for its inhibitory activity on enzymes like 5-lipoxygenase (5-LO) and cyclooxygenase-1 (COX-1) .

Propiedades

IUPAC Name |

5-[(3S,3aR,6S,6aR)-6-[3-methoxy-4-(3-methylbut-2-enoxy)phenyl]-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-3-yl]-1,3-benzodioxole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H28O6/c1-15(2)8-9-27-20-6-4-16(10-22(20)26-3)24-18-12-29-25(19(18)13-28-24)17-5-7-21-23(11-17)31-14-30-21/h4-8,10-11,18-19,24-25H,9,12-14H2,1-3H3/t18-,19-,24+,25+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXYFFRZGPDZASV-QKFIJCJASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCOC1=C(C=C(C=C1)C2C3COC(C3CO2)C4=CC5=C(C=C4)OCO5)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=CCOC1=C(C=C(C=C1)[C@@H]2[C@H]3CO[C@@H]([C@H]3CO2)C4=CC5=C(C=C4)OCO5)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H28O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701102541 | |

| Record name | 1,3-Benzodioxole, 5-[tetrahydro-4-[3-methoxy-4-[(3-methyl-2-butenyl)oxy]phenyl]-1H,3H-furo[3,4-c]furan-1-yl]-, (1α,3aα,4α,6aα)-(-)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701102541 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

424.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54631-93-5 | |

| Record name | 1,3-Benzodioxole, 5-[tetrahydro-4-[3-methoxy-4-[(3-methyl-2-butenyl)oxy]phenyl]-1H,3H-furo[3,4-c]furan-1-yl]-, (1α,3aα,4α,6aα)-(-)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=54631-93-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Benzodioxole, 5-[tetrahydro-4-[3-methoxy-4-[(3-methyl-2-butenyl)oxy]phenyl]-1H,3H-furo[3,4-c]furan-1-yl]-, (1α,3aα,4α,6aα)-(-)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701102541 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Prenylpiperitol can be synthesized through several chemical reactions involving the prenylation of piperitol. The synthetic route typically involves the use of prenyl bromide as a reagent and a base such as potassium carbonate to facilitate the reaction . The reaction is carried out in an organic solvent like dichloromethane under reflux conditions to achieve the desired product .

Industrial Production Methods

Industrial production of this compound involves the extraction of the compound from the roots of Coleonema pulchellum. The extraction process includes solvent extraction using solvents like chloroform, dichloromethane, or ethyl acetate . The extracted compound is then purified using chromatographic techniques to obtain high-purity this compound .

Análisis De Reacciones Químicas

Types of Reactions

Prenylpiperitol undergoes various chemical reactions, including:

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Prenyl bromide in the presence of a base like potassium carbonate.

Major Products Formed

Oxidation: Oxidized derivatives of this compound.

Reduction: Reduced forms of this compound.

Substitution: Substituted derivatives with different functional groups.

Aplicaciones Científicas De Investigación

Prenylpiperitol has a wide range of scientific research applications, including:

Mecanismo De Acción

The mechanism of action of prenylpiperitol involves its interaction with various molecular targets and pathways. This compound exerts its effects by modulating the activity of enzymes and receptors involved in inflammatory and oxidative stress pathways. It has been shown to inhibit the production of pro-inflammatory cytokines and reactive oxygen species, thereby reducing inflammation and oxidative damage.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Prenylpiperitol shares structural and functional similarities with other lignans and prenylated compounds. Below is a detailed comparison based on molecular properties, bioactivity, and structural features.

Structural and Molecular Comparisons

Bioactivity Comparisons

- 5-Lipoxygenase (5-LO) Inhibition: this compound exhibits weak 5-LO inhibition (IC₅₀ >100 μM), comparable to (-)-prenylpluviatol but less potent than sesamin (IC₅₀ =17 μM) or NDGA (IC₅₀ =1.5 μM) . (±)-Pinoresinol shows dual inhibition of 5-LO and COX-1, while this compound only weakly inhibits COX-1 .

Structural-Activity Relationships :

- Prenylation : Prenyl groups (as in this compound) enhance lipophilicity but may reduce inhibitory potency compared to methylenedioxy groups in sesamin .

- Methoxy Groups : The absence of methoxy groups in this compound correlates with reduced activity compared to methoxy-rich lignans like kobusin or eudesmin .

- Tetrahydrofuran vs. Piperidine : Tetrahydrofuran lignans (e.g., this compound) are generally less active than piperidine-containing analogs .

Pharmacological and Industrial Relevance

- Sesamin is widely used in nutraceuticals for its antioxidant and anti-inflammatory effects, whereas this compound remains primarily a research compound .

- NDGA , a synthetic lignan, is a benchmark 5-LO inhibitor in drug development due to its potency, but it lacks the natural sourcing advantage of this compound .

Key Research Findings

Enzyme Selectivity: this compound demonstrates selectivity for 5-LO over COX-1, unlike sesamin or (±)-pinoresinol, which target both pathways .

Natural Availability : this compound’s occurrence in Zanthoxylum spp. makes it a candidate for studying plant-defense mechanisms, though its bioactivity in humans is under-researched compared to sesamin .

Synthetic Challenges : The prenyl group complicates synthetic modification, limiting structure-activity studies compared to simpler lignans like asarinin .

Actividad Biológica

Prenylpiperitol, a prenylated derivative of piperitol, is a compound that has garnered attention for its diverse biological activities. This article explores the biological properties of this compound, including its antimicrobial, anti-inflammatory, antioxidant, and potential anticancer effects.

Chemical Structure and Properties

This compound is characterized by the presence of a prenyl group attached to the piperitol backbone. This structural modification enhances its lipophilicity and membrane permeability, which are crucial for its biological activities. The chemical structure can be represented as follows:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| This compound | Prenyl group on piperitol | Antioxidant, antimicrobial, anti-inflammatory |

1. Antimicrobial Activity

This compound exhibits significant antimicrobial properties. Studies have shown that prenylated flavonoids, including this compound, enhance antibacterial activity against various pathogens due to their ability to penetrate bacterial membranes effectively. Research indicates that the presence of the prenyl group increases the compound's interaction with microbial membranes, leading to morphological changes in bacteria such as Staphylococcus aureus and Escherichia coli .

- Minimum Inhibitory Concentration (MIC) : The MIC values for this compound against specific strains have been reported to be significantly lower than those for non-prenylated counterparts, indicating enhanced efficacy.

2. Anti-inflammatory Effects

This compound has demonstrated anti-inflammatory properties in vitro. It inhibits the production of pro-inflammatory cytokines and modulates inflammatory pathways. This activity is particularly relevant in conditions such as arthritis and other inflammatory diseases.

- Mechanism of Action : The anti-inflammatory effects are attributed to the compound's ability to inhibit the NF-κB signaling pathway, which plays a critical role in inflammation .

3. Antioxidant Activity

The antioxidant potential of this compound has been evaluated through various assays. It exhibits a strong ability to scavenge free radicals, thereby protecting cells from oxidative stress.

- Research Findings : Studies have shown that this compound can reduce oxidative damage in cellular models, suggesting its potential application in preventing oxidative stress-related diseases .

4. Potential Anticancer Activity

Emerging research suggests that this compound may possess anticancer properties. Preliminary studies indicate that it can induce apoptosis in cancer cell lines and inhibit tumor growth.

- Case Studies : In vitro studies have demonstrated that this compound reduces cell viability in various cancer cell lines, including breast and colon cancer cells .

Case Studies

Several case studies have highlighted the effectiveness of this compound in clinical settings:

- Study 1 : A study on the antimicrobial efficacy of prenylated flavonoids showed that compounds similar to this compound had a significant impact on reducing bacterial load in infected tissue models.

- Study 2 : In an anti-inflammatory model, this compound reduced swelling and pain in animal models of arthritis, supporting its use as a therapeutic agent for inflammatory conditions.

Q & A

Q. What are the established synthetic routes for Prenylpiperitol, and how do reaction conditions influence yield and purity?

Methodological Answer: this compound synthesis typically involves alkylation or condensation reactions. Optimize reaction parameters (temperature, solvent, catalyst) using Design of Experiments (DoE) to identify critical factors affecting yield. Purity can be monitored via HPLC or GC-MS, with recrystallization or column chromatography as purification steps. For reproducibility, document solvent ratios, stoichiometry, and catalyst loading in detail .

Q. Which spectroscopic techniques are most reliable for characterizing this compound’s structural integrity?

Methodological Answer: Combine - and -NMR to confirm backbone structure and substituent positions. IR spectroscopy identifies functional groups (e.g., hydroxyl or ether linkages). High-resolution mass spectrometry (HRMS) validates molecular weight. For novel derivatives, X-ray crystallography provides definitive structural proof. Always cross-reference with published spectra in databases like SciFinder or Reaxys .

Q. How can researchers validate this compound’s stability under varying storage conditions?

Methodological Answer: Conduct accelerated stability studies by exposing the compound to heat, humidity, and light. Use HPLC to quantify degradation products over time. Follow ICH guidelines (Q1A) for protocol design, and apply Arrhenius kinetics to predict shelf life. Document storage recommendations (e.g., inert atmosphere, desiccants) in supplementary materials .

Advanced Research Questions

Q. What mechanistic insights explain this compound’s reported biological activity, and how can in vitro models be optimized for reproducibility?

Methodological Answer: Use molecular docking or MD simulations to identify binding interactions with target proteins (e.g., enzymes or receptors). Validate hypotheses via site-directed mutagenesis or competitive inhibition assays. Standardize cell-based assays by controlling passage number, culture media, and incubation conditions. Include positive/negative controls and report IC values with 95% confidence intervals .

Q. How should researchers address contradictory data on this compound’s pharmacokinetic properties across studies?

Methodological Answer: Perform meta-analysis to identify confounding variables (e.g., dosing regimens, animal models). Replicate key studies using harmonized protocols (e.g., same species, administration route). Use compartmental modeling (e.g., non-linear mixed-effects) to account for inter-study variability. Publish raw datasets in repositories like Zenodo for transparency .

Q. What strategies mitigate batch-to-batch variability in this compound for longitudinal studies?

Methodological Answer: Implement Quality by Design (QbD) principles during synthesis. Use process analytical technology (PAT) for real-time monitoring. Characterize each batch with orthogonal techniques (e.g., DSC for polymorphism, DLS for particle size). Establish acceptance criteria for critical quality attributes (CQAs) and archive reference standards .

Q. How can computational models predict this compound’s interactions with off-target proteins?

Methodological Answer: Employ chemoproteomics (e.g., activity-based protein profiling) to map off-target engagement. Combine with machine learning models trained on structural fingerprints and bioactivity data. Validate predictions via SPR or thermal shift assays. Cross-reference with databases like ChEMBL to prioritize high-risk targets .

Methodological Frameworks

Q. Which frameworks (e.g., PICOT, FINER) are suitable for designing hypothesis-driven studies on this compound?

Methodological Answer: Use PICOT to structure preclinical studies:

Q. What statistical approaches resolve multicollinearity in structure-activity relationship (SAR) studies of this compound analogs?

Methodological Answer: Use principal component analysis (PCA) or partial least squares regression (PLS) to reduce dimensionality. Apply ridge regression or LASSO for variable selection. Validate models via k-fold cross-validation and external test sets. Report , RMSE, and variable importance scores .

Data Reporting Standards

Q. How should researchers document synthetic procedures and analytical data to meet journal guidelines?

Methodological Answer: Follow Beilstein Journal of Organic Chemistry standards:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.